molecular formula C18H22O2<br>(C6H5C(CH3)2O)2<br>C18H22O2 B1199699 Dicumyl peroxide CAS No. 80-43-3

Dicumyl peroxide

Cat. No. B1199699
Key on ui cas rn: 80-43-3
M. Wt: 270.4 g/mol
InChI Key: XMNIXWIUMCBBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485758B2

Procedure details

In another embodiment, a method for the production of phenol and acetone from a cumene hydroperoxide mixture comprises: a first stage and a second stage and at least two serially connected reactors, wherein the first stage comprises decomposition of a cumene hydroperoxide in the presence of a catalyst mixture to form phenol, acetone, and dicumyl peroxide mixture, and the second stage comprises formation of a phenol and acetone mixture from decomposition of the remainder of the cumene hydroperoxide and dicumyl peroxide formed in the first stage, wherein, the first stage further comprises: a) forming the catalyst mixture in a catalyst formation reactor by combining sulfuric acid and phenol in a weight ratio of from 2:1 to 1:1000, wherein the sulfuric acid is an aqueous sulfuric acid solution comprising at least 75 wt. % sulfuric acid; b) holding the catalyst mixture in the catalyst formation reactor at a temperature of about 35 to 45° C. for about 60 to 300 minutes; and c) adding the catalyst mixture to the cumene hydroperoxide mixture to form the phenol and acetone mixture, wherein the phenol and acetone mixture formed has a reduced level of hydroxyacetone as compared to a phenol and acetone mixture formed using a catalyst that is only sulfuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:8]O.[C:10]1([CH:16]([CH3:18])[CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH3:19][C:20]([CH3:22])=[O:21]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20]([O:21][O:8][C:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:18])[CH3:17])([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:22])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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